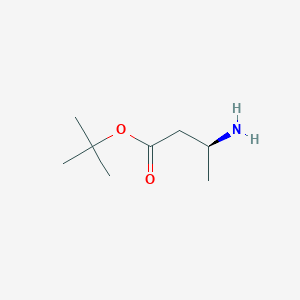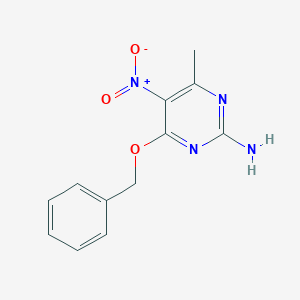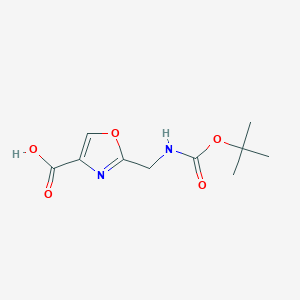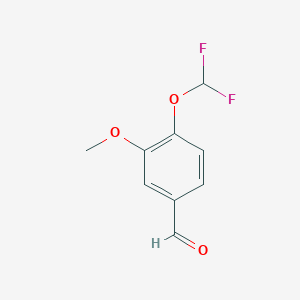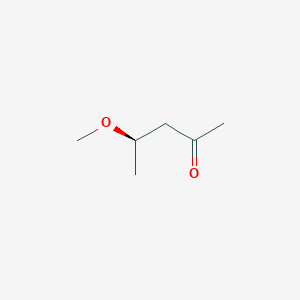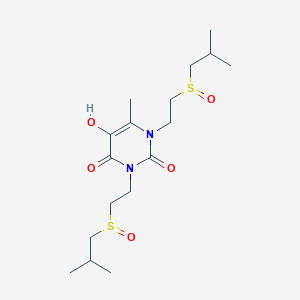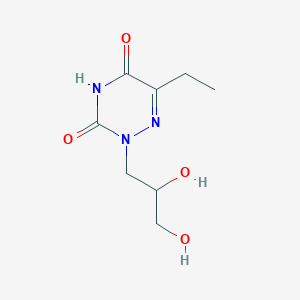
2-(2,3-Dihydroxypropyl)-6-ethyl-1,2,4-triazine-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-Dihydroxypropyl)-6-ethyl-1,2,4-triazine-3,5-dione, also known as DPTD, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DPTD is a triazine-based compound that exhibits unique chemical properties, making it an attractive candidate for research purposes.
作用机制
The mechanism of action of 2-(2,3-Dihydroxypropyl)-6-ethyl-1,2,4-triazine-3,5-dione is not fully understood, but it is believed to be due to its ability to scavenge free radicals and inhibit the production of reactive oxygen species. This compound has also been shown to inhibit the activity of various enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and cytoprotective properties. This compound has also been reported to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using 2-(2,3-Dihydroxypropyl)-6-ethyl-1,2,4-triazine-3,5-dione in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, making it a cost-effective alternative to other compounds. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for the research on 2-(2,3-Dihydroxypropyl)-6-ethyl-1,2,4-triazine-3,5-dione, including its potential use as a therapeutic agent for various diseases, such as cancer and Alzheimer's. Further studies are also needed to elucidate the mechanism of action of this compound and its effects on various biochemical pathways. In addition, the development of new synthesis methods for this compound may lead to the discovery of new derivatives with improved properties.
合成方法
The synthesis of 2-(2,3-Dihydroxypropyl)-6-ethyl-1,2,4-triazine-3,5-dione can be achieved through various methods, including the reaction of ethyl acetoacetate with hydrazine hydrate, followed by the addition of 3-chloro-2-hydroxypropyltrimethylammonium chloride. Another method involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by the addition of glycidol. Both of these methods have been reported to yield high purity this compound.
科学研究应用
2-(2,3-Dihydroxypropyl)-6-ethyl-1,2,4-triazine-3,5-dione has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. In material science, this compound has been used as a crosslinking agent for the synthesis of polyurethane foams, which exhibit improved mechanical properties. In agriculture, this compound has been used as a plant growth regulator, promoting the growth of crops and improving their yield.
属性
CAS 编号 |
170872-51-2 |
|---|---|
分子式 |
C8H13N3O4 |
分子量 |
215.21 g/mol |
IUPAC 名称 |
2-(2,3-dihydroxypropyl)-6-ethyl-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C8H13N3O4/c1-2-6-7(14)9-8(15)11(10-6)3-5(13)4-12/h5,12-13H,2-4H2,1H3,(H,9,14,15) |
InChI 键 |
OOWUZRLOGBFSDP-UHFFFAOYSA-N |
SMILES |
CCC1=NN(C(=O)NC1=O)CC(CO)O |
规范 SMILES |
CCC1=NN(C(=O)NC1=O)CC(CO)O |
同义词 |
1,2,4-Triazine-3,5(2H,4H)-dione, 2-(2,3-dihydroxypropyl)-6-ethyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



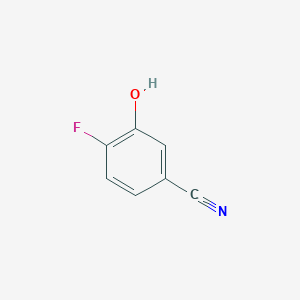

![[(3S)-3-propyl-1,4-dioxaspiro[4.4]nonan-3-yl]methanol](/img/structure/B67631.png)
![7-Hydroxy-9-methyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B67632.png)
![7-Hydroxy-9-(2-methoxyphenyl)-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B67635.png)
![1-[(4-Nitrobenzyloxy)carbonyl]-piperidine-2-carboxylic acid](/img/structure/B67638.png)


